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Abstract
Heavy metal contamination of soil and water poses a significant threat to both environmental

and human health. Plants, being sessile organisms, have evolved sophisticated mechanisms to

detoxify heavy metals. Central to this detoxification process is a family of peptides known as

phytochelatins (PCs). This technical guide provides a comprehensive overview of the

discovery and historical context of phytochelatins, detailing the key experiments and scientific

breakthroughs that led to our current understanding of these metal-binding peptides. We will

delve into the biochemical pathways of their synthesis, present quantitative data on their

induction by various heavy metals, and provide detailed protocols for their extraction, analysis,

and the assay of their synthesizing enzyme, phytochelatin synthase. This guide is intended to

be a valuable resource for researchers in the fields of plant biology, toxicology, and drug

development, providing a foundational understanding of this critical detoxification pathway.

Historical Context and Discovery
The story of phytochelatins begins in the early 1980s with two independent lines of research.

In 1981, Murasugi and his colleagues, while studying the mechanism of cadmium tolerance in

the fission yeast Schizosaccharomyces pombe, discovered a family of small, cysteine-rich

peptides that were induced upon exposure to cadmium. They named these peptides

"cadystins".[1] A few years later, in 1984, Kondo and his team elucidated the structure of
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cadystins as polymers of γ-glutamyl-cysteine units with a C-terminal glycine, having the general

structure (γ-Glu-Cys)n-Gly.[1]

Independently, in 1985, the laboratory of Meinhart Zenk, with Erwin Grill and Ernst-L.

Winnacker, published a seminal paper in Science describing the isolation of a similar class of

heavy-metal-complexing peptides from plant cell suspension cultures.[2] They established the

structure of these peptides as (γ-glutamic acid-cysteine)n-glycine, where n ranged from 3 to 7.

[2] These peptides were induced by a wide range of heavy metals and were proposed to be the

principal metal-binding compounds in plants.[2][3] They aptly named this new class of natural

products "phytochelatins".[2]

The discovery of phytochelatins provided a crucial piece in the puzzle of how plants tolerate

heavy metal stress. It was soon established that phytochelatins are functionally analogous to

metallothioneins, the cysteine-rich, metal-binding proteins found in animals and some fungi.[3]

[4] However, unlike metallothioneins, which are direct gene products, phytochelatins are

synthesized enzymatically.[3]

The final piece of the initial discovery puzzle fell into place in 1989 when Grill, Löffler,

Winnacker, and Zenk identified and characterized the enzyme responsible for phytochelatin
synthesis.[5][6] They named it γ-glutamylcysteine dipeptidyl transpeptidase, with the trivial

name phytochelatin synthase (PCS).[5] This enzyme was found to be constitutively present in

plant cells and was activated by heavy metal ions.[5]

The Biochemistry of Phytochelatin Synthesis
Phytochelatins are synthesized from the ubiquitous tripeptide glutathione (GSH). The

synthesis is a transpeptidation reaction catalyzed by phytochelatin synthase (PCS).[5] The

enzyme transfers the γ-glutamylcysteine (γ-EC) moiety from a donor GSH molecule to an

acceptor GSH molecule, forming phytochelatin with n=2 (PC2) and releasing glycine.[5] This

process can be repeated, with PC2 then acting as the acceptor for another γ-EC group from

GSH to form PC3, and so on, leading to the formation of a family of phytochelatins of varying

lengths.[5]

The activation of phytochelatin synthase by heavy metal ions is a critical regulatory step in

this pathway.[5] The enzyme is thought to have a metal-binding site, and the binding of a heavy
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metal ion induces a conformational change that activates the enzyme.[5] Cadmium (Cd²⁺) is

the most potent activator of phytochelatin synthase.[5]
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Caption: The enzymatic synthesis of phytochelatins from glutathione.
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Quantitative Data on Phytochelatin Induction and
Synthesis
The induction of phytochelatins is a quantitative response to heavy metal exposure. The

amount and type of phytochelatins produced depend on the specific metal, its concentration,

the duration of exposure, and the plant species.

Table 1: Induction of Phytochelatins by Heavy Metals in Plant Cell Cultures
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Plant Cell
Culture

Heavy
Metal

Concentr
ation (µM)

Exposure
Time (h)

Phytoche
latin (n)

γ-EC
units
(nmol/g
fresh
weight)

Referenc
e

Rauvolfia

serpentina
CdCl₂ 100 24 3 1700 [2]

Rauvolfia

serpentina
CdCl₂ 100 24 4 850 [2]

Rauvolfia

serpentina
CdCl₂ 100 24 5 280 [2]

Rauvolfia

serpentina
CdCl₂ 100 24 6 100 [2]

Rauvolfia

serpentina
CdCl₂ 100 24 7 40 [2]

Lycopersic

on

esculentum

CdCl₂ 200 24 2 3200 [7]

Lycopersic

on

esculentum

CdCl₂ 200 24 3 1600 [7]

Thalassiosi

ra

weissflogii

Cd²⁺ 0.0055 24 2
~15

amol/cell
[8]

Thalassiosi

ra

weissflogii

Cd²⁺ 0.0092 24 3
~10

amol/cell
[8]

Table 2: Properties of Phytochelatin Synthase from Silene cucubalus
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Property Value Reference

Molecular Weight
95,000 Da (tetramer), 50,000

Da (active dimer)
[5]

pH Optimum 7.9 [5]

Temperature Optimum 35°C [5]

Isoelectric Point ~4.8 [5]

Kₘ for Glutathione 6.7 mM [5]

Table 3: Relative Activation of Phytochelatin Synthase by Divalent Metal Ions

Metal Ion Relative Activity (%) Reference

Cd²⁺ 100 [5]

Ag⁺ 36 [5]

Bi³⁺ 28 [5]

Pb²⁺ 27 [5]

Zn²⁺ 24 [5]

Cu²⁺ 13 [5]

Hg²⁺ 7 [5]

Au⁺ 5 [5]

Key Experimental Protocols
The discovery and characterization of phytochelatins were made possible by the development

of specific experimental protocols. The following are detailed methodologies for the key

experiments cited in the historical context.

Extraction of Phytochelatins from Plant Material
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This protocol is a generalized procedure based on the early methods used for phytochelatin
extraction.[9][10]

Harvesting: Harvest plant tissue (e.g., roots, leaves, or cell suspension cultures) and

immediately flash-freeze in liquid nitrogen to stop all metabolic activity.

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and

pestle.

Acid Extraction: To 1 g of the frozen powder, add 5 ml of ice-cold 0.1% (v/v) trifluoroacetic

acid (TFA) in water. This acidic environment helps to precipitate proteins while keeping the

thiol groups of phytochelatins in their reduced state.

Centrifugation: Vortex the homogenate vigorously for 1 minute and then centrifuge at 15,000

x g for 15 minutes at 4°C.

Supernatant Collection: Carefully collect the supernatant, which contains the

phytochelatins.

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining

cellular debris. The extract is now ready for HPLC analysis.
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Experimental Workflow: Phytochelatin Extraction
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Caption: A generalized workflow for the extraction of phytochelatins.
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Analysis of Phytochelatins by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for separating and

quantifying phytochelatins. The following is a typical protocol used in the early studies.[9][11]

Chromatography System: A standard HPLC system equipped with a C18 reverse-phase

column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.

Mobile Phase:

Solvent A: 0.1% (v/v) TFA in water.

Solvent B: Acetonitrile with 0.1% (v/v) TFA.

Gradient Elution: A linear gradient is typically used to separate the different phytochelatin
oligomers. For example:

0-5 min: 2% Solvent B

5-35 min: 2-30% Solvent B

35-40 min: 30-90% Solvent B

40-45 min: 90% Solvent B

45-50 min: 90-2% Solvent B

Flow Rate: 1.0 ml/min.

Detection:

UV Detection: The peptide bonds in phytochelatins absorb UV light at 214 nm.

Post-column Derivatization: For increased sensitivity and specificity, the column eluent can

be mixed with a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

DTNB reacts with the sulfhydryl groups of the cysteine residues in phytochelatins to

produce a colored compound that can be detected at 412 nm.[11]
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Quantification: The concentration of each phytochelatin oligomer is determined by

comparing the peak area in the sample chromatogram to a standard curve generated with

purified phytochelatin standards.

In Vitro Assay of Phytochelatin Synthase Activity
This protocol is based on the method described by Grill et al. (1989) for measuring the activity

of phytochelatin synthase.[5][11]

Enzyme Extraction:

Homogenize 1 g of fresh plant tissue in 3 ml of ice-cold extraction buffer (e.g., 50 mM Tris-

HCl pH 8.0, 10 mM β-mercaptoethanol).

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. The supernatant contains

the crude enzyme extract.

Reaction Mixture: Prepare a reaction mixture in a final volume of 500 µl containing:

100 mM Tris-HCl, pH 8.0

10 mM Glutathione (GSH)

200 µM CdCl₂ (or other activating metal ion)

100 µl of crude enzyme extract

Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

Reaction Termination: Stop the reaction by adding 50 µl of 5% (w/v) 5-sulfosalicylic acid.

Analysis: Centrifuge the mixture to pellet the precipitated proteins. Analyze the supernatant

for the presence of newly synthesized phytochelatins using the HPLC method described

above.
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Experimental Workflow: Phytochelatin Synthase Assay
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Caption: A generalized workflow for the in vitro assay of phytochelatin synthase.

Inhibition of Phytochelatin Synthesis with Buthionine
Sulfoximine (BSO)
Buthionine sulfoximine (BSO) is a specific inhibitor of γ-glutamylcysteine synthetase, the first

enzyme in the glutathione biosynthesis pathway.[7][12] By inhibiting glutathione synthesis, BSO

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b1628973?utm_src=pdf-body-img
https://www.benchchem.com/product/b1628973?utm_src=pdf-body
https://www.benchchem.com/product/b1628973?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC1062538/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Inhibiting_Phytochelatin_3_Synthesis_with_L_buthionine_S_R_sulfoximine_BSO.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1628973?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


effectively blocks the production of phytochelatins.

Experimental Setup: Grow plant cell cultures or seedlings in a liquid medium.

BSO Treatment: Add BSO to the growth medium at a concentration that effectively inhibits

glutathione synthesis (e.g., 1 mM). Pre-incubate the cells with BSO for a period of time (e.g.,

12-24 hours) to deplete the endogenous glutathione pool.

Heavy Metal Exposure: After the pre-incubation with BSO, expose the cells to a heavy metal

(e.g., 100 µM CdCl₂).

Analysis: Harvest the cells at various time points after heavy metal exposure and analyze the

levels of glutathione and phytochelatins using HPLC as described above. A significant

reduction in the accumulation of phytochelatins in the BSO-treated cells compared to the

control (no BSO) confirms the role of glutathione as the precursor for phytochelatin
synthesis.

Conclusion
The discovery of phytochelatins in the 1980s was a landmark achievement in the field of plant

science. It revealed a novel and elegant mechanism for heavy metal detoxification in plants

and other organisms. The subsequent identification and characterization of phytochelatin
synthase provided a molecular basis for this pathway. The experimental protocols developed

during this period laid the foundation for decades of research into the regulation of

phytochelatin synthesis, their role in metal tolerance and accumulation, and their potential

applications in phytoremediation and biotechnology. This in-depth technical guide has provided

a historical and methodological context for the discovery of phytochelatins, offering valuable

insights for the next generation of researchers exploring the fascinating world of plant-metal

interactions.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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